4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry. It is part of the pyrrolo[2,3-d]pyrimidine family, known for its potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is frequently used for purification .
Chemical Reactions Analysis
Types of Reactions
4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution is common, especially for introducing different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenated solvents, bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting specific kinases, which are enzymes involved in cell signaling pathways.
Medicine: Potential therapeutic agent for treating cancers due to its kinase inhibition properties.
Industry: Used in the development of new pharmaceuticals and as an intermediate in chemical synthesis .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structure, which allows for high selectivity and potency in kinase inhibition. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C14H15N7 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
4-(4-pyrimidin-4-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H15N7/c1-4-16-13-11(1)14(19-10-18-13)21-7-5-20(6-8-21)12-2-3-15-9-17-12/h1-4,9-10H,5-8H2,(H,16,18,19) |
InChI Key |
QIRZMADBDUZHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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